Sikokianin E Demonstrates Significant In Vivo Improvement of Metabolic Parameters in db/db Mice Compared to Untreated Controls
In a 28-day in vivo study using db/db mice (a model of type 2 diabetes), administration of Sikokianin E resulted in statistically significant improvements across multiple metabolic parameters compared to the untreated model group [1].
| Evidence Dimension | In vivo metabolic effects (weight, glucose tolerance, lipid profile, liver function) |
|---|---|
| Target Compound Data | Significant reduction in 28-day body weight, average food intake, and fasting blood glucose (P<0.05); Significant reduction in OGTT and IPGTT AUC (P<0.05); Significant reduction in serum TC, TG, ALT, and AST levels (P<0.05); Significant upregulation of liver PPARγ and GLUT4 protein expression; Significant increase in p-PI3K/PI3K and p-Akt/Akt ratios (P<0.05 or P<0.01); Improved hepatic steatosis as shown by HE staining. |
| Comparator Or Baseline | Untreated db/db mouse model group |
| Quantified Difference | Statistically significant differences (P<0.05 or P<0.01) in all mentioned parameters between the Sikokianin E-treated group and the model group. |
| Conditions | In vivo study in db/db mice over 28 days. |
Why This Matters
This provides direct in vivo evidence for Sikokianin E's unique potential in metabolic disease research, a profile not demonstrated for other common biflavonoids, guiding procurement for studies focused on glucose and lipid metabolism.
- [1] Yan R, Li T, Zheng F, Li J, Chen J. Dihydroflavone Sikokianin E Increases PPARγ Regulating the PI3K/Akt/GLUT4 Pathway for Hypoglycemic and Weight Loss Effects in db/db Mice. Journal of Jiangxi University of Traditional Chinese Medicine. 2024;36(4):77-83. View Source
